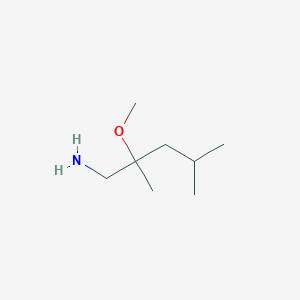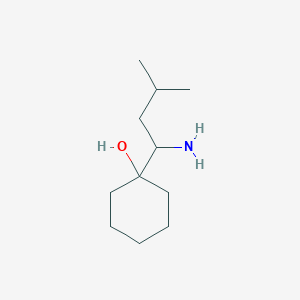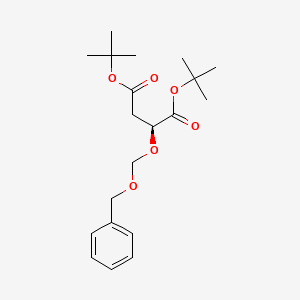
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is an organic compound that belongs to the class of succinates. Succinates are esters or salts of succinic acid, which is a dicarboxylic acid. This compound is characterized by the presence of two tert-butyl groups, a benzyloxy group, and a methoxy group attached to the succinate backbone. It is often used in organic synthesis and research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate typically involves the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. The benzyloxy and methoxy groups are introduced through subsequent reactions involving benzyl alcohol and methanol, respectively. The reaction conditions often include the use of dehydrating agents to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Di-tert-butyl 2-((benzyloxy)methoxy)butan-1-ol.
Substitution: Various substituted succinate esters.
科学研究应用
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving succinate derivatives.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The succinate backbone can undergo enzymatic transformations, making it a versatile intermediate in biochemical pathways.
相似化合物的比较
Similar Compounds
Di-tert-butyl succinate: Lacks the benzyloxy and methoxy groups, making it less versatile in certain reactions.
Benzyl succinate: Contains a benzyl group but lacks the tert-butyl and methoxy groups.
Methoxy succinate: Contains a methoxy group but lacks the benzyloxy and tert-butyl groups.
Uniqueness
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is unique due to the presence of both benzyloxy and methoxy groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity.
属性
分子式 |
C20H30O6 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
ditert-butyl (2S)-2-(phenylmethoxymethoxy)butanedioate |
InChI |
InChI=1S/C20H30O6/c1-19(2,3)25-17(21)12-16(18(22)26-20(4,5)6)24-14-23-13-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3/t16-/m0/s1 |
InChI 键 |
BPVDAHWDTXTKMB-INIZCTEOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
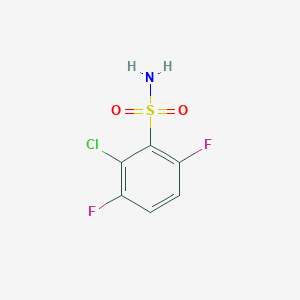

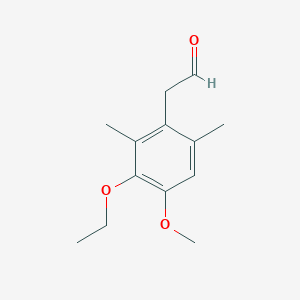
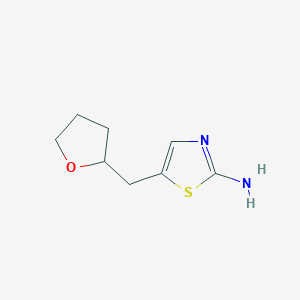
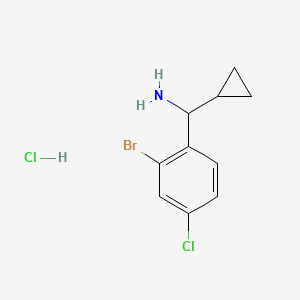
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
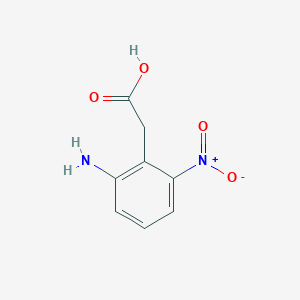
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
